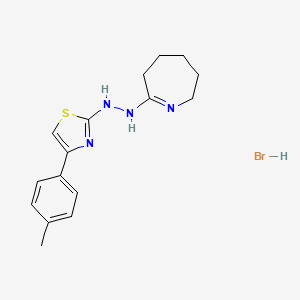

2-(2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide

Description

The compound 2-(2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide is a thiazole derivative featuring a hydrazinyl linker attached to a 3,4,5,6-tetrahydro-2H-azepin ring and a para-tolyl substituent at the 4-position of the thiazole core. Its hydrobromide salt form enhances solubility, a critical factor for bioavailability in therapeutic applications. This article compares its structural and functional attributes with similar compounds, leveraging synthesis routes, physicochemical properties, and biological activities reported in the literature.

Properties

IUPAC Name |

1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4S.BrH/c1-12-6-8-13(9-7-12)14-11-21-16(18-14)20-19-15-5-3-2-4-10-17-15;/h6-9,11H,2-5,10H2,1H3,(H,17,19)(H,18,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTANCKZVPWKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NNC3=NCCCCC3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, an azepine moiety, and a hydrazine functional group. Its molecular formula is with a molecular weight of approximately 356.31 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.31 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that compounds with similar structural features to thiazoles exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. A related study demonstrated that thiazole compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that derivatives like the one may also possess similar efficacy .

Anticancer Potential

Thiazole derivatives are known for their anticancer activities. A recent investigation into various thiazole compounds revealed their ability to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest . The specific compound this compound may exhibit these properties as well due to its structural characteristics.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds structurally related to the target compound have shown promising inhibitory activity against butyrylcholinesterase (BChE), which is indicative of potential therapeutic applications . The mechanism often involves binding to the active site of the enzyme, thus preventing substrate hydrolysis.

The biological activity of this compound likely stems from its ability to interact with various molecular targets:

- Enzyme Inhibition : The hydrazine and thiazole moieties may facilitate binding to enzymes like cholinesterases.

- Receptor Modulation : The azepine structure could allow for interaction with neurotransmitter receptors, influencing signaling pathways related to cognition and mood.

- Antimicrobial Action : The thiazole ring is known for disrupting bacterial cell wall synthesis or function.

Study on Antimicrobial Properties

In a comparative study evaluating the antimicrobial efficacy of various thiazole derivatives, it was found that certain modifications in the thiazole structure significantly enhanced activity against specific pathogens. This suggests that the incorporation of azepine and hydrazine groups could further potentiate these effects .

Research on Anticancer Activity

A series of experiments assessing the cytotoxic effects of thiazole derivatives revealed that compounds with azepine structures exhibited enhanced cytotoxicity against cancer cell lines compared to their simpler counterparts. This highlights the potential role of the azepine moiety in increasing biological activity .

Comparison with Similar Compounds

Hydrazinyl Substituent Variations

- Dicyclopropylmethylene Hydrazinyl Derivatives (e.g., 3e in ): Structure: 2-(2-(Dicyclopropylmethylene)hydrazinyl)-4-p-tolylthiazole. Synthesis: Ethanol-mediated reaction of 2-bromo-1-(4-methylphenyl)ethanone with dithiocarbamide (53% yield, m.p. 128–131°C) .

Pyridinylmethylene Hydrazinyl Derivatives (e.g., HL in ):

- Structure : (E)-2-(2-(Pyridin-2-ylmethylene)hydrazinyl)-4-(p-tolyl)thiazole.

- Biological Activity : Poor aqueous solubility necessitated conversion to a cobalt(III) complex, which showed potent anticancer activity against MCF-7 cells .

- Comparison : The hydrobromide salt in the target compound may circumvent solubility issues observed in neutral analogs like HL.

Aryl Substituent Variations

- Anticancer Lead Compounds ():

- VIIb (): (E)-2-(2-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-(p-tolyl)thiazole.

- Activity : Exhibited GI50 values of 1.0–1.7 µM against MCF-7 cells, outperforming cisplatin .

- Comparison : The para-tolyl group is conserved, but the hydrazinyl substituent’s aromaticity in VIIb contrasts with the aliphatic tetrahydroazepin in the target compound.

Physicochemical Properties

Melting points and yields vary significantly with substituents:

- Trends : Electron-withdrawing groups (e.g., nitro in 3h) correlate with higher melting points and yields compared to electron-donating groups like methyl in 3e. The tetrahydroazepin’s aliphatic nature may lower melting points relative to aromatic substituents.

Anticancer Activity

- Cobalt Complexes (): Co(HL)2 (derived from HL) showed enhanced cytotoxicity against MCF-7 cells, highlighting the role of metal coordination in modulating activity .

- Cyanophenyl Derivatives (): Compounds like 3f (GI50 = 1.0 µM) induced caspase-dependent apoptosis in HCT-116 and MCF-7 cells .

Antifungal Activity

- Dicyclopropylmethylene Derivatives (): Compounds 3a–3k exhibited MIC90 values as low as 1.95 µg/mL against Candida albicans, comparable to ketoconazole .

Antimicrobial and Antidiabetic Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.